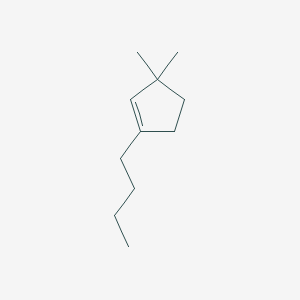
1-Butyl-3,3-dimethylcyclopent-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-3,3-dimethylcyclopent-1-ene is an organic compound with the molecular formula C11H20 It is a cyclopentene derivative characterized by the presence of a butyl group and two methyl groups attached to the cyclopentene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Butyl-3,3-dimethylcyclopent-1-ene can be synthesized through several methods. One common approach involves the alkylation of 3,3-dimethylcyclopentene with butyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as transition metal complexes can be employed to enhance the reaction rate and selectivity. The product is usually purified through distillation or chromatography to achieve high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Butyl-3,3-dimethylcyclopent-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of the compound in the presence of a palladium catalyst can yield the corresponding saturated cyclopentane derivative.
Substitution: Halogenation reactions with chlorine or bromine can introduce halogen atoms into the molecule, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of light or a radical initiator.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated cyclopentane derivatives.
Substitution: Halogenated cyclopentene derivatives.
Aplicaciones Científicas De Investigación
1-Butyl-3,3-dimethylcyclopent-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-butyl-3,3-dimethylcyclopent-1-ene depends on the specific reaction or application. In catalytic processes, the compound may act as a ligand, coordinating with metal centers to form active catalytic species. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular functions.
Comparación Con Compuestos Similares
1-Butyl-3,3-dimethylcyclopent-1-ene can be compared with other cyclopentene derivatives such as:
3,3-Dimethylcyclopentene: Lacks the butyl group, leading to different reactivity and applications.
1-Butylcyclopentene: Lacks the additional methyl groups, affecting its steric and electronic properties.
Cyclopentene: The parent compound, which is less substituted and has different chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct steric and electronic characteristics, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
87712-66-1 |
|---|---|
Fórmula molecular |
C11H20 |
Peso molecular |
152.28 g/mol |
Nombre IUPAC |
1-butyl-3,3-dimethylcyclopentene |
InChI |
InChI=1S/C11H20/c1-4-5-6-10-7-8-11(2,3)9-10/h9H,4-8H2,1-3H3 |
Clave InChI |
HEMKYUCHTWSLJW-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC(CC1)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


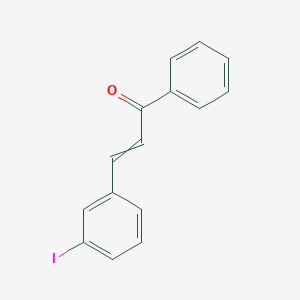
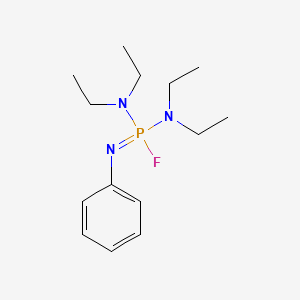
![L-Phenylalanine, N-[N-(mercaptoacetyl)-L-leucyl]-](/img/structure/B14410200.png)
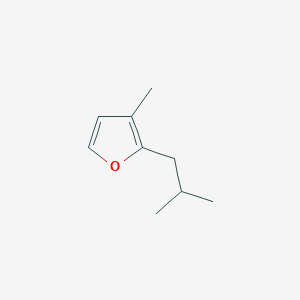
![2-(2-Chlorophenyl)-N-[2-(4-chlorophenyl)propan-2-yl]acetamide](/img/structure/B14410219.png)
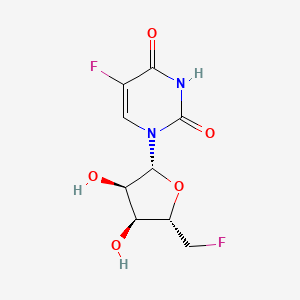
![ethyl N-(10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-yl)carbamate](/img/structure/B14410228.png)
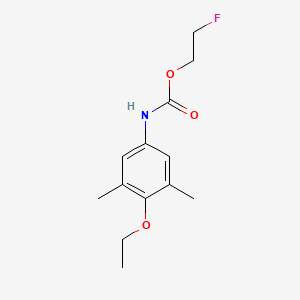
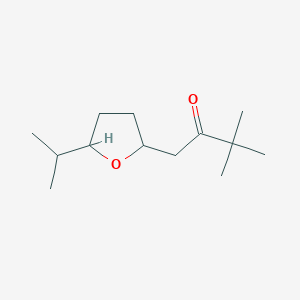
![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14410270.png)
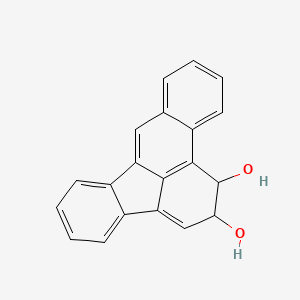

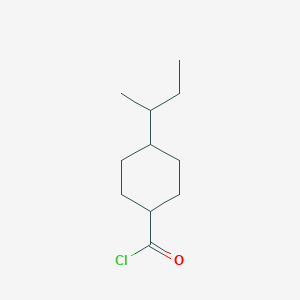
![Diethyl [5-(trimethylsilyl)-2H-1,2,3-triazol-4-yl]phosphonate](/img/structure/B14410291.png)
